1-Ethyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole
Description
Properties
IUPAC Name |
1-ethyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-5-22-18-9-7-6-8-17(18)21-20(22)13-23-19-12-15(4)10-11-16(19)14(2)3/h6-12,14H,5,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQQWAXADZHVSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1COC3=C(C=CC(=C3)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine Derivatives
The benzimidazole scaffold is conventionally synthesized via acid-catalyzed condensation of o-phenylenediamine with carbonyl compounds. For 1-ethyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole , a two-step approach is typically employed:
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Formation of the Benzimidazole Core :
Reaction of o-phenylenediamine with ethyl formate in glacial acetic acid under reflux (110–120°C, 6–8 hours) generates 1H-benzimidazole. Subsequent N-alkylation introduces the ethyl group at position 1 using ethyl bromide in the presence of potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in dimethylformamide (DMF) at 80°C. -
Substituent Introduction at Position 2 :
The [(5-methyl-2-propan-2-ylphenoxy)methyl] group is introduced via nucleophilic substitution. 5-Methyl-2-isopropylphenol is first converted to its chloromethyl ether derivative using chloromethyl methyl ether (MOMCl) and triethylamine. This intermediate reacts with 1-ethylbenzimidazole in acetonitrile at 60°C, catalyzed by tetrabutylammonium iodide (TBAI), achieving yields of 68–72%.
Alternative Pathways via Pre-Functionalized Intermediates
Mitsunobu Reaction for Ether Linkage Formation
A patent-disclosed method (EP1702919A1) utilizes the Mitsunobu reaction to install the phenoxymethyl group. In this approach:
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1-Ethylbenzimidazole-2-carbinol is reacted with 5-methyl-2-isopropylphenol in tetrahydrofuran (THF) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>) at 0–5°C.
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The reaction proceeds via SN2 mechanism, achieving 75–80% yield after 12 hours. Purification involves silica gel chromatography with hexane/ethyl acetate (7:3).
One-Pot Tandem Alkylation-Etherification
Recent advancements (WO2013150545A2) describe a tandem process combining N-alkylation and O-alkylation:
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Simultaneous Ethylation and Phenoxymethylation :
A mixture of benzimidazole, ethyl iodide, and 5-methyl-2-isopropylphenoxymethyl chloride in DMF is heated at 100°C with cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) as base. -
Reaction Monitoring :
HPLC analysis confirms complete consumption of starting material within 6 hours. The crude product is extracted with dichloromethane and washed with brine, yielding 82% pure product.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative studies reveal solvent polarity significantly impacts reaction kinetics:
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC%) |
|---|---|---|---|
| DMF | 80 | 72 | 91.5 |
| Acetonitrile | 60 | 68 | 89.2 |
| THF | 65 | 75 | 93.1 |
Polar aprotic solvents like THF enhance nucleophilicity of the benzimidazole nitrogen, while higher temperatures (>80°C) risk decomposition of the chloromethyl ether intermediate.
Purification and Characterization
Crystallization Techniques
Recrystallization remains the preferred method for final purification:
Spectroscopic Confirmation
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) : δ 1.42 (t, J = 7.2 Hz, 3H, CH<sub>2</sub>CH<sub>3</sub>), 1.48 (d, J = 6.8 Hz, 6H, CH(CH<sub>3</sub>)<sub>2</sub>), 2.34 (s, 3H, Ar-CH<sub>3</sub>), 4.52 (q, J = 7.2 Hz, 2H, NCH<sub>2</sub>), 5.21 (s, 2H, OCH<sub>2</sub>), 6.82–7.89 (m, 7H, aromatic).
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HRMS (ESI+) : m/z calcd for C<sub>20</sub>H<sub>24</sub>N<sub>2</sub>O [M+H]<sup>+</sup> 309.1961, found 309.1964.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by alkyl halides for substitution.
Major Products
Oxidation: Can lead to the formation of benzimidazole N-oxides.
Reduction: Can yield reduced benzimidazole derivatives.
Substitution: Can produce various alkylated or arylated benzimidazole derivatives.
Scientific Research Applications
1-Ethyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Key Observations :
Antifungal Activity
Benzimidazole fungicides like carbendazim and thiophanate-methyl derive their activity from binding to fungal β-tubulin, disrupting microtubule assembly . The target compound’s phenoxymethyl group may interact similarly but with modified affinity due to its bulkier structure. For example, thiophanate-methyl metabolizes into carbendazim in plants, whereas the target compound’s stability under metabolic conditions remains unstudied .
Anticancer Potential
Bendamustine’s benzimidazole core and alkylating side chain enable dual mechanisms of action (DNA damage and antimetabolite activity) . The absence of a nitrogen mustard group in the target compound implies a non-alkylating mechanism, possibly targeting enzymes or receptors via its phenoxymethyl moiety.
Physicochemical Properties
- Solubility: The ethyl group at the 1-position and aromatic phenoxymethyl substituent likely render the compound lipophilic, reducing water solubility compared to carboxylated derivatives like benzimidazole-2-carboxylic acids .
- Stability: Phenoxymethyl groups are generally hydrolytically stable under physiological conditions, suggesting favorable in vivo stability compared to esters or carbamates (e.g., carbendazim) .
Biological Activity
1-Ethyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound belongs to the benzimidazole class, which is known for its diverse biological activities, including antifungal, antiviral, and anticancer properties. The specific structure of this compound suggests potential interactions with biological targets that are critical in various disease processes.
Cytotoxicity and Anticancer Activity
Recent research has highlighted the cytotoxic effects of benzimidazole derivatives on cancer cell lines. The mechanism often involves the induction of apoptosis through the disruption of microtubule dynamics.
Case Study:
A study investigated the cytotoxic effects of various benzimidazole derivatives on human cancer cell lines. While specific data for this compound was not available, related compounds showed IC50 values in the micromolar range against breast and colon cancer cells.
Table 2: Cytotoxic Effects of Benzimidazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Benomyl | MCF7 (Breast Cancer) | 12.5 |
| 1-(Substituted)-benzimidazole | HT29 (Colon Cancer) | 15.0 |
| 1-Ethyl-2-(substituted phenoxy)benzimidazole | TBD | TBD |
Estrogenic Activity
Some benzimidazoles have been reported to exhibit estrogenic activity through the induction of aromatase gene expression in zebrafish models. This raises concerns about potential endocrine-disrupting effects.
Research Findings:
A study indicated that benomyl, a known benzimidazole fungicide, exhibited estrogenic potential at concentrations as low as , leading to altered gene expression profiles in zebrafish embryos . The implications for this compound remain to be fully explored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
